Tribenzylphosphine

Overview

Description

Tribenzylphosphine is used as a co-catalyst in the preparation of coumarin derivatives via nickel-catalyzed cycloaddition, copolymerization reactions, Rh-catalyzed hydroformylation reactions, and the preparation of substituted allylamines by three-component coupling of alkynes, imines, and organoboranes .

Synthesis Analysis

While specific synthesis methods for Tribenzylphosphine were not found, Triphenylphosphine, a similar compound, can be prepared in the laboratory by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium .Chemical Reactions Analysis

Tribenzylphosphine is used in various chemical reactions, including the preparation of coumarin derivatives via nickel-catalyzed cycloaddition, copolymerization reactions, Rh-catalyzed hydroformylation reactions, and the preparation of substituted allylamines by three-component coupling of alkynes, imines, and organoboranes .Physical And Chemical Properties Analysis

Tribenzylphosphine appears as white to yellow crystals . It has a melting point of 95-101 degrees Celsius . The compound is insoluble in water .Scientific Research Applications

Preparation of Coumarin Derivatives

Tribenzylphosphine is used as a co-catalyst in the preparation of coumarin derivatives via nickel-catalyzed cycloaddition . Coumarin derivatives have a wide range of applications in the pharmaceutical industry due to their diverse biological activities.

Copolymerization Reactions

In copolymerization reactions, Tribenzylphosphine acts as a co-catalyst . These reactions are crucial in the production of various types of polymers with unique properties, which have applications in industries such as plastics, textiles, and coatings.

Rhodium-Catalyzed Hydroformylation Reactions

Tribenzylphosphine is used in Rhodium (Rh)-catalyzed hydroformylation reactions . Hydroformylation is an important industrial process for the production of aldehydes, which are used as intermediates in the synthesis of various chemicals.

Preparation of Substituted Allylamines

Tribenzylphosphine is used in the preparation of substituted allylamines by three-component coupling of alkynes, imines, and organoboranes . Allylamines are valuable intermediates in organic synthesis and are used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

Mechanism of Action

Target of Action

Tribenzylphosphine is a chemical compound that primarily targets various chemical reactions. It is used as a co-catalyst in several chemical reactions, including the preparation of coumarin derivatives via nickel-catalyzed cycloaddition, copolymerization reactions, Rh-catalyzed hydroformylation reactions, and the preparation of substituted allylamines by three-component coupling of alkynes, imines, and organoboranes .

Mode of Action

Tribenzylphosphine interacts with its targets by facilitating and accelerating chemical reactions. For instance, in the preparation of coumarin derivatives via nickel-catalyzed cycloaddition, tribenzylphosphine acts as a co-catalyst, enhancing the efficiency of the reaction .

Biochemical Pathways

It is known to play a crucial role in the aforementioned reactions, influencing the downstream effects of these processes .

Pharmacokinetics

Like other phosphine compounds, it is likely to have low water solubility .

Result of Action

The result of tribenzylphosphine’s action is the successful completion of the chemical reactions it catalyzes. For example, it aids in the efficient production of coumarin derivatives and substituted allylamines .

properties

IUPAC Name |

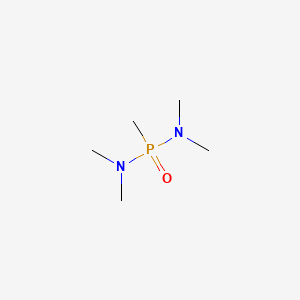

tribenzylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXORIIYQORRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073385 | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tribenzylphosphine | |

CAS RN |

7650-89-7 | |

| Record name | Tribenzylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7650-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of tribenzylphosphine?

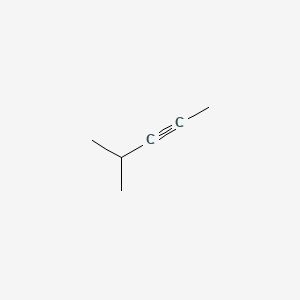

A1: Tribenzylphosphine has the molecular formula C21H21P and a molecular weight of 304.37 g/mol. Its structure consists of a central phosphorus atom bonded to three benzyl (C6H5CH2-) groups.

Q2: What spectroscopic techniques are useful for characterizing tribenzylphosphine?

A: Tribenzylphosphine can be characterized by several spectroscopic methods including: * NMR spectroscopy (1H, 13C, 31P): Provides information about the electronic environment and connectivity of atoms within the molecule. [, , ]* Infrared (IR) spectroscopy: Useful for identifying functional groups, especially P-C and P=O bonds. [, ] * X-ray crystallography: Reveals the three-dimensional structure and conformation of the molecule in the solid state. [, , ]

Q3: What is the significance of the Tolman cone angle in understanding tribenzylphosphine?

A: The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. For tribenzylphosphine, it ranges from 171° to 179°, indicating its large steric demand. This influences its coordination chemistry and catalytic activity. [, ]

Q4: How does tribenzylphosphine interact with metal centers in coordination complexes?

A: Tribenzylphosphine acts as a Lewis base, donating its lone pair of electrons from the phosphorus atom to transition metal centers, forming coordination complexes. [, , ]

Q5: What types of geometries are observed in tribenzylphosphine metal complexes?

A: Tribenzylphosphine can stabilize a range of geometries depending on the metal and other ligands present. Examples include: * Linear two-coordinate complexes: [Hg(PBz3)2]2+ []* Distorted tetrahedral complexes: [Hg(PBz3)2(NO3)2] []* Square planar complexes: trans-[MX2(PBz3)2] (M = Pt, Pd; X = Cl, I, NCS) [, ] * Octahedral complexes: fac,cis-[ReBr(CO)3(PBz3)2] []

Q6: How does the conformation of the benzyl groups in tribenzylphosphine impact its coordination chemistry?

A: X-ray crystallographic studies have shown that in many complexes, one benzyl carbon from each PBz3 ligand lies close to the coordination plane. The orientation of these in-plane benzyl carbons (anti or gauche along the P-P axis) can influence the steric environment around the metal center. []

Q7: What are some examples of tribenzylphosphine complexes exhibiting unique structural features?

A:* Hg(PBz3)22 represents the first example of a truly two-coordinate [Hg(PR3)2]2+ complex. [] * [Cu(PBz3)2][CuBr2] showcases an unusual ionic copper(I) compound with linear CuP2 coordination. []* {}∞ exhibits a rare staircase chain structure where a dichlorocuprate(I) anion interacts with phthalazinium cations. []

Q8: What are the catalytic properties of tribenzylphosphine in organic synthesis?

A: Tribenzylphosphine is a valuable ligand in transition metal catalysis, impacting:* Reaction rates: Can accelerate reactions by promoting the formation of reactive intermediates. [, ]* Selectivity: Influences the regioselectivity and stereoselectivity of reactions by controlling the steric and electronic environment around the metal center. [, ]

Q9: Can you provide specific examples of reactions catalyzed by tribenzylphosphine-metal complexes?

A:* Imine hydrogenation: Iridium and rhodium complexes containing PBz3 are effective catalysts for the hydrogenation of imines to amines. []* Formic acid dehydrogenation: Tribenzylphosphine is a key ligand in iron-based catalysts for the dehydrogenation of formic acid, a potential hydrogen storage material. []* Direct aldol reaction: Tripodal l-prolinamide catalysts incorporating tribenzylphosphine oxide show promise in asymmetric aldol reactions. []

Q10: How does the structure of tribenzylphosphine influence its catalytic activity?

A: The bulky nature of tribenzylphosphine can create a sterically hindered environment around the metal center, influencing the approach of substrates and promoting specific reaction pathways. [, ]

Q11: What is known about the stability of tribenzylphosphine?

A: Tribenzylphosphine is air-stable in its solid form but can undergo oxidation to tribenzylphosphine oxide in solution, especially in the presence of oxygen or oxidizing agents. [, ]

Q12: Are there strategies to improve the stability of tribenzylphosphine?

A: Storing tribenzylphosphine under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents can help minimize oxidation and maintain its stability. []

Q13: What are some considerations for the compatibility of tribenzylphosphine with other materials?

A: The compatibility of tribenzylphosphine depends on the specific conditions and materials involved. It is generally compatible with a wide range of organic solvents but may react with strong acids, bases, and oxidizing agents. [, , ]

Q14: What are some of the environmental considerations related to tribenzylphosphine?

A: Limited information is available regarding the ecotoxicological effects and degradation pathways of tribenzylphosphine. Responsible handling, use, and disposal are essential to minimize potential environmental impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.